molecular formula C17H16ClN5O2S B2691856 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide CAS No. 900007-03-6

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide

Cat. No.: B2691856
CAS No.: 900007-03-6
M. Wt: 389.86
InChI Key: RBPGBBVVIISUSH-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial Agents

    Compounds derived from similar chemical structures have been synthesized and evaluated for their antimicrobial activity. For example, derivatives of 1,3,4-thiadiazole, a structurally related compound, have shown moderate activity against bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

  • Enzyme Inhibition

    Derivatives of 1,3,4-oxadiazole, another related chemical structure, have been synthesized and found to exhibit significant inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), highlighting their potential for therapeutic applications (Rehman et al., 2013).

Material Science and Chemical Synthesis Applications

  • Herbicide and Safener Synthesis

    Chloroacetanilide and dichloroacetamide compounds, which share functional groups with the chemical , have been synthesized for studies on their metabolism and mode of action as herbicides and safeners, respectively (Latli & Casida, 1995).

  • Synthesis of Sulfanyl Derivatives

    Research into the synthesis and characterization of sulfanyl acetamide derivatives has demonstrated their potential for further biological screening, including antimicrobial and enzymatic inhibition properties (Rehman et al., 2013).

Pharmacological Applications

  • Anticancer Activities

    Some novel sulfonamide derivatives, which are chemically related, have been synthesized and demonstrated cytotoxic activity against various cancer cell lines, indicating potential applications in cancer therapy (Ghorab et al., 2015).

  • CNS Depressant Activity

    Schiff bases derived from thiophene-3carboxamide, a compound with a similar sulfanyl acetamide structure, have been synthesized and evaluated for their central nervous system (CNS) depressant activity, showcasing the diverse pharmacological potentials of these compounds (Bhattacharjee et al., 2011).

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-12-8-6-11(7-9-12)16-21-22-17(23(16)19)26-10-15(24)20-14-5-3-2-4-13(14)18/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPGBBVVIISUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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